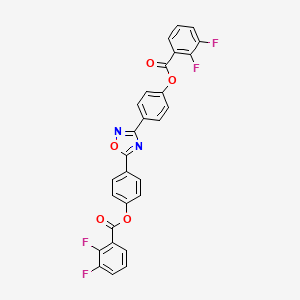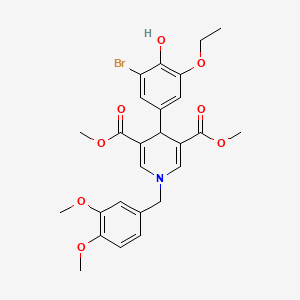
1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate) is a complex organic compound featuring a 1,2,4-oxadiazole ring linked to benzene and difluorobenzoate groups. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring, known for its stability and electronic properties, makes this compound particularly interesting for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate) typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a nitrile with an amidoxime under acidic or basic conditions. For example, the reaction of benzaldehyde with malonic acid in the presence of piperidine can yield cinnamic acid, which can then be reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to form the oxadiazole ring .
-
Attachment of Benzene and Difluorobenzoate Groups: : The oxadiazole ring is then functionalized with benzene and difluorobenzoate groups through esterification reactions. This involves the reaction of the oxadiazole derivative with 2,3-difluorobenzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development, particularly for its stability and electronic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,2,4-oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate) involves its interaction with molecular targets through its oxadiazole ring and difluorobenzoate groups. The oxadiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The difluorobenzoate groups can enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole have similar structural features and applications.
Benzene Derivatives: Compounds with benzene rings substituted with various functional groups, such as nitrobenzene or halobenzene.
Uniqueness
1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl bis(2,3-difluorobenzoate) is unique due to the combination of the oxadiazole ring with difluorobenzoate groups, which imparts specific electronic properties and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C28H14F4N2O5 |
|---|---|
Peso molecular |
534.4 g/mol |
Nombre IUPAC |
[4-[5-[4-(2,3-difluorobenzoyl)oxyphenyl]-1,2,4-oxadiazol-3-yl]phenyl] 2,3-difluorobenzoate |
InChI |
InChI=1S/C28H14F4N2O5/c29-21-5-1-3-19(23(21)31)27(35)37-17-11-7-15(8-12-17)25-33-26(39-34-25)16-9-13-18(14-10-16)38-28(36)20-4-2-6-22(30)24(20)32/h1-14H |
Clave InChI |
XHYUQVNAMWUKAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)C(=O)OC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC(=O)C5=C(C(=CC=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine](/img/structure/B11207809.png)
![7-(4-bromophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11207814.png)
![N-[(2-methoxyphenyl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11207818.png)
![5-(2-Chlorophenyl)-7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11207820.png)
![[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B11207828.png)
![3-bromo-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11207829.png)
![2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11207838.png)


![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11207853.png)
![1-(3,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11207857.png)
![N-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11207865.png)
![5-Amino-N-[(3,4-dimethoxyphenyl)methyl]-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11207866.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B11207872.png)
